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Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

Cat. No.: B018888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 2-Methyl-6-nitroaniline. This

document includes tabulated spectral data, detailed experimental protocols for spectral

acquisition, and visualizations of the experimental workflow and molecular electronic transitions

to support research and development activities.

Introduction
2-Methyl-6-nitroaniline (C₇H₈N₂O₂), also known as 6-nitro-o-toluidine, is an important

chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic

compounds.[1] A thorough understanding of its spectroscopic properties is essential for its

identification, characterization, and quality control in various applications. This guide focuses

on two key spectroscopic techniques: FT-IR spectroscopy, which provides information about

the functional groups and molecular vibrations, and UV-Vis spectroscopy, which reveals details

about the electronic transitions within the molecule.

FT-IR Spectral Data
The FT-IR spectrum of 2-Methyl-6-nitroaniline exhibits characteristic absorption bands

corresponding to its various functional groups. The data presented below is a summary of

typical vibrational frequencies observed for this compound.
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Wavenumber (cm⁻¹) Intensity Assignment

3485 Strong N-H asymmetric stretching

3375 Strong N-H symmetric stretching

1620 Strong N-H scissoring (bending)

1575 Strong C=C aromatic ring stretching

1520 Strong
N-O asymmetric stretching

(NO₂)

1340 Strong
N-O symmetric stretching

(NO₂)

1260 Medium C-N stretching

810 Medium C-H out-of-plane bending

740 Medium C-H out-of-plane bending

Note: The exact peak positions and intensities may vary slightly depending on the sample

preparation and the specific instrument used.

UV-Vis Spectral Data
The UV-Vis spectrum of 2-Methyl-6-nitroaniline, typically recorded in a solvent such as

ethanol or methanol, displays absorption bands that are characteristic of nitro-substituted

aromatic amines. These absorptions are due to electronic transitions within the molecule.

Wavelength (λmax,
nm)

Molar Absorptivity
(ε, L mol⁻¹ cm⁻¹)

Solvent Assignment

~235 ~15,000 Ethanol
π → π* transition

(aromatic system)

~285 ~5,000 Ethanol
n → π* transition

(nitro group)

~410 ~5,500 Ethanol
Intramolecular Charge

Transfer (ICT)
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Note: The λmax and molar absorptivity values are approximate and can be influenced by the

solvent polarity and pH.

Experimental Protocols
The following are detailed methodologies for the acquisition of FT-IR and UV-Vis spectra of 2-
Methyl-6-nitroaniline.

FT-IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of solid 2-Methyl-6-nitroaniline for the

identification of functional groups.

Methodology: Potassium Bromide (KBr) Pellet Method

Sample Preparation:

Weigh approximately 1-2 mg of dry 2-Methyl-6-nitroaniline powder.

Weigh approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Grind the 2-Methyl-6-nitroaniline and KBr together in an agate mortar and pestle until a

fine, homogeneous powder is obtained. The mixture should have a uniform, pale orange-

yellow color.

Pellet Formation:

Transfer a portion of the mixture into a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the significant absorption peaks.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption maxima (λmax) and molar absorptivity (ε) of

2-Methyl-6-nitroaniline in a suitable solvent.

Methodology:

Solvent Selection:

Choose a UV-grade solvent in which 2-Methyl-6-nitroaniline is soluble and that is

transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

Preparation of Stock Solution:

Accurately weigh a precise amount of 2-Methyl-6-nitroaniline (e.g., 10 mg).

Dissolve the weighed sample in the chosen solvent in a 100 mL volumetric flask to create

a stock solution of known concentration.

Preparation of Working Solutions:

Prepare a series of dilutions from the stock solution to obtain concentrations that will give

absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectral Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a matching quartz cuvette with the sample solution.
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Scan the sample from approximately 200 to 600 nm.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax,

where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette (typically 1 cm).

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Methyl-6-nitroaniline.
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Caption: General experimental workflow for FT-IR and UV-Vis analysis.

Molecular Structure and Electronic Transitions
The structure of 2-Methyl-6-nitroaniline gives rise to specific electronic transitions that are

observed in its UV-Vis spectrum.
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2-Methyl-6-nitroaniline

UV-Vis Electronic Transitions
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Caption: Structure and key electronic transitions of 2-Methyl-6-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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